molecular formula C7H10O4 B1170890 O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- CAS No. 175233-46-2

O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL-

Cat. No.: B1170890
CAS No.: 175233-46-2
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Description

O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is a chemical compound characterized by the presence of a benzoyl group substituted with a hydroxymethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- typically involves the reaction of 4-(hydroxymethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: 4-(Carboxymethyl)benzoic acid.

    Reduction: 4-(Hydroxymethyl)benzyl alcohol.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The benzoyl group can undergo electrophilic aromatic substitution, further modifying its activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Hydroxymethyl)benzoic acid: Similar structure but lacks the methoxy group.

    Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a hydroxymethyl group.

    Benzyl alcohol: Lacks the benzoyl group but contains a hydroxymethyl group.

Uniqueness

O-(4-(HYDROXYMETHYL)BENZOYL)-O/'-METHYL- is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.

Properties

CAS No.

175233-46-2

Molecular Formula

C7H10O4

Molecular Weight

0

Origin of Product

United States

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